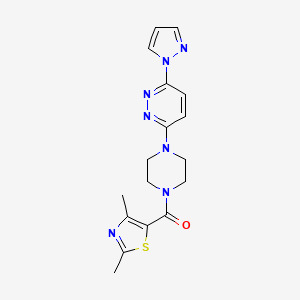

(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H19N7OS and its molecular weight is 369.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie Médicinale

a. Activité Antileishmanienne : La leishmaniose est une maladie parasitaire causée par des espèces de Leishmania. Les chercheurs pourraient évaluer le potentiel du composé en tant qu'agent antileishmanien. Des essais in vitro contre les parasites de Leishmania pourraient déterminer son efficacité à inhiber la croissance des parasites .

b. Activité Antimalarienne : Le paludisme reste un problème de santé mondial. Enquêter sur l'activité antimalarienne du composé pourrait conduire au développement de nouveaux médicaments. Des tests in vitro contre les espèces de Plasmodium (les parasites responsables du paludisme) évalueraient son efficacité .

Conception et Optimisation des Médicaments

a. Cytotoxicité : Des dérivés du composé pourraient être synthétisés et criblés pour leur activité cytotoxique contre diverses lignées cellulaires cancéreuses (par exemple, BT-474, HeLa, MCF-7, NCI-H460, HaCaT). Le test au bromure de 3-(4,5-diméthylthiazol-2-yl)-2,5-diphényltétrazolium (MTT) est couramment utilisé pour de telles évaluations .

Études d'Ajustement Moléculaire

Des simulations d'accostage moléculaire peuvent prédire l'affinité de liaison du composé à des cibles protéiques spécifiques. Les chercheurs pourraient explorer ses interactions avec des enzymes ou des récepteurs pertinents, ce qui contribuerait aux efforts de découverte de médicaments .

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. It is known that compounds containing similar structures, such as imidazole and thiazole, have a broad range of chemical and biological properties . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Mode of Action

For example, compounds containing an imidazole ring have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

For instance, thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Pharmacokinetics

For example, compounds that are highly soluble in water and other polar solvents, like imidazole, are likely to have good bioavailability .

Result of Action

For example, some imidazole derivatives show potent anti-tubercular activity .

Activité Biologique

The compound (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone , also referred to by its CAS number 1251557-77-3, is a complex organic molecule characterized by multiple heterocyclic structures. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

This compound features:

- A pyrazole ring

- A pyridazine ring

- A piperazine moiety

- A thiazole component

These structural elements contribute to its diverse biological activities, making it a significant subject of study in medicinal chemistry.

Antimicrobial and Antiparasitic Properties

Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial and antiparasitic properties. The mechanism often involves the inhibition of specific enzymes or receptors critical for pathogen survival and proliferation .

Table 1: Biological Activities of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(benzimidazol-1-yl)-N-(pyridin-2-yl)acetamide | Contains benzimidazole and pyridine rings | Antimicrobial properties |

| 4-(6-pyrazolyl)-pyridazinone | Pyrazole and pyridazine rings | Antiparasitic activity |

| N-[4-(pyridin-2-yloxy)phenyl]piperazine | Piperazine linked to pyridine | Antidepressant effects |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. Studies have shown that it can inhibit certain enzymes or bind to receptors involved in disease processes. For example, it has been noted for its potential to inhibit CDK9-mediated RNA polymerase II transcription, which is crucial for cancer cell proliferation .

Case Study 1: Antitumor Activity

In a study investigating the antitumor properties of thiazole-bearing compounds, derivatives similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of this compound. It was found that it effectively inhibited enzymes related to inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Propriétés

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7OS/c1-12-16(26-13(2)19-12)17(25)23-10-8-22(9-11-23)14-4-5-15(21-20-14)24-7-3-6-18-24/h3-7H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNXYBFQWLMSTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.